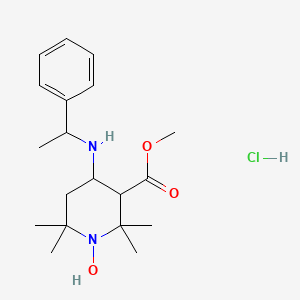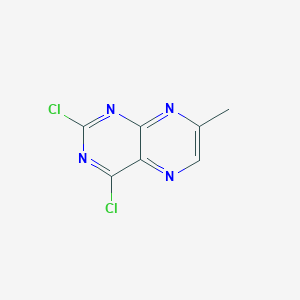
2,4-Dichloro-7-methylpteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylpteridine typically involves the chlorination of 7-methylpteridine. One common method includes the reaction of 7-methylpteridine with chlorine gas in the presence of a suitable solvent and catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient chlorination .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7-methylpteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted pteridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of this compound.
Scientific Research Applications
2,4-Dichloro-7-methylpteridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methylpteridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2,4-Dichloropteridine: Similar structure but lacks the methyl group at position 7.
7-Methylpteridine: Similar structure but lacks the chlorine atoms at positions 2 and 4.
Comparison: 2,4-Dichloro-7-methylpteridine is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1379324-59-0 |
|---|---|
Molecular Formula |
C7H4Cl2N4 |
Molecular Weight |
215.04 g/mol |
IUPAC Name |
2,4-dichloro-7-methylpteridine |
InChI |
InChI=1S/C7H4Cl2N4/c1-3-2-10-4-5(8)12-7(9)13-6(4)11-3/h2H,1H3 |
InChI Key |
LXOYRWVDTCLEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


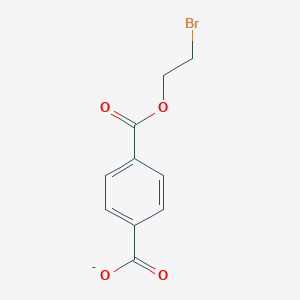
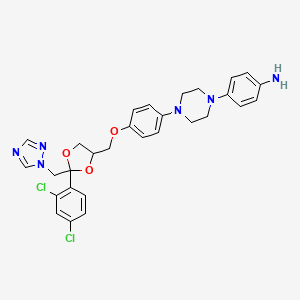
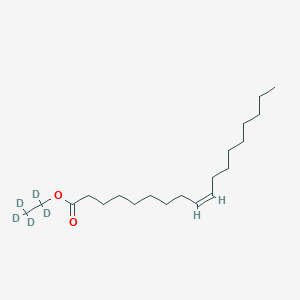

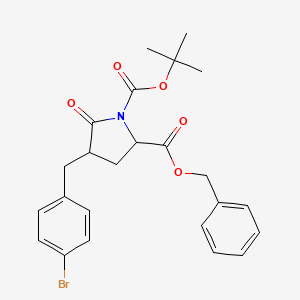

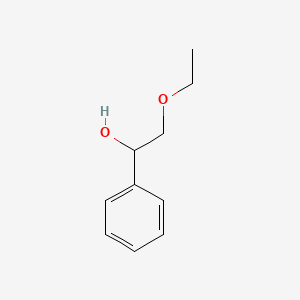
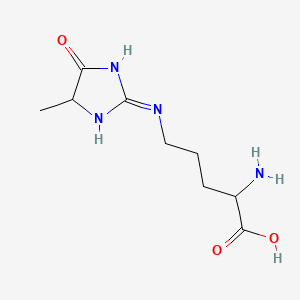
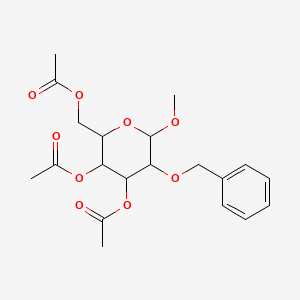
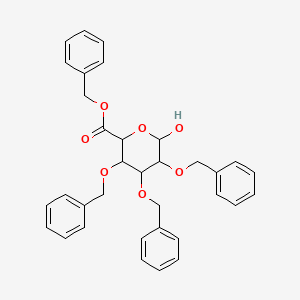
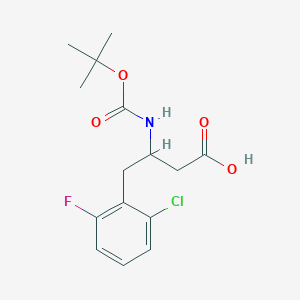
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
![2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide](/img/structure/B12290465.png)
